Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene

Übersicht

Beschreibung

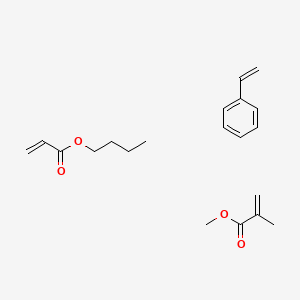

Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene is a copolymer composed of three monomers: styrene, methyl methacrylate, and n-butyl acrylate. This compound is widely used in various industrial applications due to its unique properties, such as high impact resistance, transparency, and flexibility. The combination of these monomers results in a material that exhibits the beneficial characteristics of each component, making it suitable for a range of applications, including coatings, adhesives, and paints .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of styrene methyl methacrylate n-butyl acrylate typically involves emulsion polymerization. This process includes the following steps:

Monomer Preparation: The monomers (styrene, methyl methacrylate, and n-butyl acrylate) are prepared and purified.

Initiation: An initiator, such as benzoyl peroxide (BPO), is added to start the polymerization reaction.

Polymerization: The monomers are polymerized in an aqueous medium with surfactants to stabilize the emulsion. .

Industrial Production Methods

In industrial settings, the production of styrene methyl methacrylate n-butyl acrylate involves large-scale emulsion polymerization reactors. The process is optimized for high yield and consistent quality. Key parameters, such as temperature, pH, and monomer ratios, are carefully controlled to produce copolymers with specific properties tailored to various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene undergoes several types of chemical reactions, including:

Polymerization: The primary reaction is the polymerization of the monomers to form the copolymer.

Crosslinking: The copolymer can undergo crosslinking reactions to enhance its mechanical properties and thermal stability.

Functionalization: The copolymer can be modified with functional groups to introduce specific properties, such as hydrophobicity or adhesion

Common Reagents and Conditions

Initiators: Benzoyl peroxide (BPO), azobisisobutyronitrile (AIBN)

Surfactants: Sodium dodecyl sulfate (SDS), nonionic surfactants

Solvents: Water (for emulsion polymerization)

Temperature: Typically between 60-80°C

Major Products Formed

The major product formed is the styrene methyl methacrylate n-butyl acrylate copolymer, which can be further processed into various forms, such as films, coatings, and adhesives .

Wissenschaftliche Forschungsanwendungen

Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene has numerous applications in scientific research and industry:

Chemistry: Used as a base material for developing new polymers with tailored properties.

Biology: Employed in the fabrication of biomedical devices and drug delivery systems due to its biocompatibility.

Medicine: Utilized in the production of medical adhesives and coatings for medical devices.

Industry: Widely used in the production of paints, coatings, and adhesives due to its excellent mechanical properties and chemical resistance

Wirkmechanismus

The mechanism of action of styrene methyl methacrylate n-butyl acrylate involves the polymerization of the monomers to form a copolymer with unique properties. The molecular targets and pathways involved include:

Polymerization: The vinyl groups of the monomers undergo free radical polymerization to form the copolymer chain.

Crosslinking: The copolymer chains can crosslink through various chemical reactions, enhancing the material’s mechanical strength and thermal stability

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Poly(styrene-co-methyl methacrylate): A copolymer of styrene and methyl methacrylate with similar properties but lacks the flexibility provided by n-butyl acrylate.

Poly(butyl acrylate-co-methyl methacrylate): A copolymer of butyl acrylate and methyl methacrylate with enhanced flexibility but lower impact resistance compared to styrene methyl methacrylate n-butyl acrylate

Uniqueness

Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene is unique due to its combination of high impact resistance, transparency, and flexibility. This makes it suitable for a wide range of applications, from industrial coatings to biomedical devices .

Eigenschaften

CAS-Nummer |

27136-15-8 |

|---|---|

Molekularformel |

C20H28O4 |

Molekulargewicht |

332.4 g/mol |

IUPAC-Name |

butyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene |

InChI |

InChI=1S/C8H8.C7H12O2.C5H8O2/c1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2;1-4(2)5(6)7-3/h2-7H,1H2;4H,2-3,5-6H2,1H3;1H2,2-3H3 |

InChI-Schlüssel |

NZEWVJWONYBVFL-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCOC(=O)C=C.CC(=C)C(=O)OC.C=CC1=CC=CC=C1 |

Physikalische Beschreibung |

Liquid White odorless powder; [Arkema MSDS] |

Verwandte CAS-Nummern |

109216-33-3 27136-15-8 108501-19-5 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.